molecular formula C4H11NO3S B1326295 2-Hydroxyethanesulfonic acid dimethylamide CAS No. 89747-69-3

2-Hydroxyethanesulfonic acid dimethylamide

Cat. No. B1326295
CAS RN: 89747-69-3
M. Wt: 153.2 g/mol
InChI Key: XQDLBIGTOVHVLP-UHFFFAOYSA-N
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Description

2-Hydroxyethanesulfonic acid dimethylamide is a chemical compound that can be synthesized through various chemical reactions involving hydroxysulfonic acid derivatives and dimethylamides. The compound is related to a class of hydroxysulfonic acids and their dimethylamide derivatives, which have been studied for their potential applications in different fields, including polymer science and medicinal chemistry .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved by reacting ketones with the α-carbanion of N,N-dimethylmethanesulfonamide. Additionally, 3-hydroxy-N,N-dimethyl-1-sulfonamides, which are closely related, can be synthesized through the nucleophilic opening of oxiranes with the same reagent . This method of synthesis indicates that the compound can be prepared from readily available starting materials through a relatively straightforward synthetic pathway.

Molecular Structure Analysis

The molecular structure of related compounds, such as (±)-(2-hydroxyalkylamino)phenyl(isopropyl)methanesulfonic acids, has been determined using X-ray diffraction methods. These studies provide insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions with other molecules .

Chemical Reactions Analysis

The reactivity of hydroxysulfonic acid derivatives with various reagents has been explored in several studies. For instance, the reaction of β-iminoalcohols with sulfur dioxide in aqueous ethanol medium produces (±)-(2-hydroxyalkylamino)phenyl(isopropyl)methanesulfonic acids, demonstrating the potential for diverse chemical transformations involving hydroxysulfonic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxysulfonic acid derivatives can be influenced by their molecular structure. For example, copolymer hydrogels synthesized from 2-(dimethylamino)ethylacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid exhibit water-absorption properties and temperature stability, which are important for their potential applications in hydrogel technology . The presence of hydroxyl and sulfonyl functional groups in room temperature ionic liquids derived from hydroxylamine and 1,3-propane sultone suggests that these groups play a significant role in the properties of the resulting substances . Additionally, the existence of dimeric forms of hydroxylamine-O-sulfonic acid has been observed, which could have implications for the behavior of similar compounds under different conditions .

Scientific Research Applications

Synthesis and Characterization

A key area of application for 2-Hydroxyethanesulfonic acid dimethylamide and its derivatives is in the synthesis and characterization of complex compounds. For example, the one-pot synthesis of 4,6-Bis-(3-methylbutyloxy)-benzene-1,3-disulfonic acid bis-dimethylamide demonstrates its role in facilitating efficient synthesis routes for potentially useful industrial chemicals (W. Wen, 2011).

Ionic Liquids and Hydrogels

The compound's derivatives have been utilized in creating hydroxyl and sulfonyl dual-functionalized zwitterionic salts and corresponding acidic room temperature ionic liquids. These substances are critical for further synthesizing other functionalized ionic liquids or ionic liquid-polymer (polyelectrolyte), showing the versatility of this compound in materials science (Guozhang Zhu et al., 2007).

pH-sensitive Hydrogels

A significant application of derivatives of this compound is in the development of pH-sensitive hydrogels, such as the 2-hydroxyethyl methacrylate (2-dimethylamino) ethyl methacrylate HEMA-DMAEMA hydrogels. These materials are used in microfluidic devices as sensors and actuators, leveraging their responsive volume change in acidic environments to signal or control chemical processes (C. Benjamin et al., 2018).

Protection of Sulfonic Acids

The "safety-catch" principle applied for protecting sulfonic acids using derivatives of this compound illustrates its utility in organic synthesis. This approach allows for the protection and deprotection of sulfonic acids, facilitating the synthesis of complex molecules such as taurine derivatives (Sonja Seeberger et al., 2007).

Environmental and Analytical Applications

This compound and its derivatives also play roles in environmental and analytical chemistry. For instance, the role of hydroxymethanesulfonic acid in new particle formation highlights the importance of organosulfur compounds in atmospheric chemistry and climate studies, showcasing the broader environmental implications of these compounds (Hao Li et al., 2018).

Safety and Hazards

The safety data sheet for 2-Hydroxyethanesulfonic acid dimethylamide indicates that it may cause an allergic skin reaction and causes serious eye irritation .

properties

IUPAC Name

2-hydroxy-N,N-dimethylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-5(2)9(7,8)4-3-6/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDLBIGTOVHVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647550
Record name 2-Hydroxy-N,N-dimethylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89747-69-3
Record name 2-Hydroxy-N,N-dimethylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-N,N-dimethylethane-1-sulfonamide
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Q & A

Q1: What is the significance of synthesizing vinyl sulfones and sulfonamides like those mentioned in the paper?

A1: Vinyl sulfones and sulfonamides are important classes of compounds with a wide range of applications. As mentioned in the research, they exhibit various biological activities, including enzyme inhibition. [] This makes them valuable starting points for developing new drugs and pharmaceuticals. Additionally, they serve as versatile building blocks in organic synthesis due to their reactivity as dienophiles, Michael acceptors, and their participation in 1,4-addition and electrocyclization reactions. [] Developing efficient synthetic routes for these compounds, especially for simpler molecules like 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, can facilitate further research and development in these areas.

Q2: How does the synthetic approach described in the paper contribute to the field?

A2: The paper presents a simple, efficient, and general protocol for synthesizing specific vinyl sulfones and sulfonamides. [] The method utilizes readily available starting materials and avoids the need to isolate intermediate mesyl derivatives, making the synthesis more convenient and potentially scalable. [] This streamlined approach can be valuable for researchers exploring the properties and applications of these compounds by providing easier access to these important building blocks.

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